(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group and a triazirinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chalcone Backbone: This involves the Claisen-Schmidt condensation of 2-chloro-6-fluorobenzaldehyde with 2-(1H-triazirin-1-yl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-chlorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
- (2E)-3-(2-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
- (2E)-3-(2-bromophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-[2-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-12-5-3-6-13(17)10(12)8-9-15(21)11-4-1-2-7-14(11)20-18-19-20/h1-9H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIQBLFKLSIFRU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)N3N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)N3N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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